molecular formula C24H21FN6O2 B2430626 3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide CAS No. 1240261-87-3

3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide

Cat. No.: B2430626
CAS No.: 1240261-87-3
M. Wt: 444.47
InChI Key: VKWFKVOYZFGXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a morpholinylpyridazinyl group, and a pyrazole carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The pyrazole ring is likely to be planar, as is typical for such structures .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds can undergo a variety of reactions, particularly at the nitrogen atoms and any substituents on the phenyl rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atom and the morpholine ring could influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Inhibitory Potential and Binding Selectivity

The compound, due to its structural features, notably the 4-fluorophenyl ring, may show potential as a selective inhibitor in the realm of medicinal chemistry. Such compounds, particularly with an imidazole scaffold, have been recognized for their ability to inhibit p38 MAP kinase, a protein implicated in proinflammatory cytokine release. The presence of the 4-fluorophenyl ring is crucial for maintaining high binding selectivity and potency, as evidenced by studies on similar structures. The interaction of such compounds with ATP-binding pockets and hydrophobic regions in target proteins highlights their potential in designing selective kinase inhibitors (Scior et al., 2011).

Chemical Inhibition and Cytochrome P450 Interaction

Compounds with specific structural motifs, such as pyridazinone and morpholine, are known for their role in modulating cytochrome P450 enzymes, which are vital for drug metabolism. This characteristic implies that the compound could be of significant interest in understanding and potentially mitigating metabolism-based drug–drug interactions. The selective inhibition of specific CYP isoforms, facilitated by such structures, is critical in the pharmaceutical industry to predict and avoid adverse drug interactions (Khojasteh et al., 2011).

Pharmacological Significance of Structural Components

Both morpholine and pyrazole rings, which are components of the compound, have been extensively studied for their diverse pharmacological activities. Morpholine derivatives are known for their broad spectrum of pharmacological profiles, while pyrazole-based structures are crucial in medicinal chemistry due to their wide range of biological activities, including roles as anti-inflammatory and anticancer agents. The morpholine ring, in particular, is a common feature in compounds designed for various pharmacological activities, suggesting that the compound could have significant therapeutic potential (Asif & Imran, 2019).

Mechanism of Action

Target of Action

The primary target of this compound, also known as 5-(4-fluorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide, is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

The compound interacts with its target, ERα, by binding to it. The molecular docking study showed that the binding affinity of the synthesized compound to ERα was close to 4-OHT, a native ligand . This suggests that the compound may act as an agonist or antagonist of ERα, modulating its activity.

Biochemical Pathways

These could include pathways involved in cell proliferation, differentiation, and apoptosis, which are critical processes in the development and progression of diseases such as breast cancer .

Pharmacokinetics

The presence of a fluorine atom in the compound might enhance its metabolic stability and increase its binding affinity to the protein–ligand complex .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with ERα. If it acts as an agonist, it might stimulate cell proliferation and other estrogen-dependent responses. If it acts as an antagonist, it might inhibit these responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the performance of inhibition improved with the compound amount but reduced somewhat with temperature

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its specific structure and the conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions involving this compound could be numerous, given the wide range of biological activities exhibited by pyrazole derivatives. These could include further studies into its potential anti-cancer activity, as well as investigations into other potential therapeutic uses .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O2/c25-18-6-4-16(5-7-18)21-15-22(29-28-21)24(32)26-19-3-1-2-17(14-19)20-8-9-23(30-27-20)31-10-12-33-13-11-31/h1-9,14,21-22,28-29H,10-13,15H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOUNTNELYWTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC(NN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.